molecular formula C12H12FN3O2 B11791954 Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11791954
M. Wt: 249.24 g/mol
InChI Key: GJQMKMNAZYHKAA-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the fluoro and methyl groups on the phenyl ring, along with the pyrazole core, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and esterification processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-1-(4-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(4-bromo-2-methylphenyl)-1H-pyrazole-4-carboxylate
  • Methyl 5-amino-1-(4-iodo-2-methylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 5-amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluoro group, which can enhance the compound’s metabolic stability and binding affinity to biological targets compared to its chloro, bromo, and iodo analogs .

Properties

Molecular Formula

C12H12FN3O2

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H12FN3O2/c1-7-5-8(13)3-4-10(7)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3

InChI Key

GJQMKMNAZYHKAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C(=O)OC)N

Origin of Product

United States

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